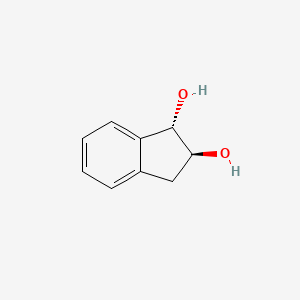

1H-Indene-1,2-diol, 2,3-dihydro-, trans-

Description

Strategic Value in Asymmetric Synthesis

Cyclic trans-1,2-diols are highly valued as chiral synthons, auxiliaries, and ligands in asymmetric catalysis. researchgate.net Their utility stems from the predictable facial bias they can impart during chemical reactions, guiding incoming reagents to attack from a specific direction. This stereodirecting influence is crucial for producing enantiomerically pure products, a requirement for many modern pharmaceuticals. Synthetic strategies often involve the stereospecific dihydroxylation of alkenes or the ring-opening of epoxides to access these diol structures. nih.gov The preparation of optically active trans-1,2-diol derivatives is a key step that simplifies the retrosynthetic analysis of complex natural products and other chiral targets. nih.govharvard.edu

Stereochemistry Dictating Reactivity

The stereochemical configuration—whether the hydroxyl groups are cis (on the same side of the ring) or trans (on opposite sides)—profoundly influences the chemical reactivity of the diol. Selective access to trans-diequatorial diols, in particular, remains a significant challenge in organic synthesis. nih.gov While cis-diols and trans-diaxial diols can often be obtained through established methods like stereospecific dihydroxylation or epoxidation followed by ring-opening, efficient routes to their trans-diequatorial counterparts are less common. nih.gov Recent advancements include catalytic methods for the isomerization of cis-1,2-diols to the thermodynamically more stable trans-diequatorial isomers, highlighting the ongoing effort to control this specific stereochemical arrangement. nih.gov This distinction is critical as the orientation of the hydroxyl groups dictates the molecule's conformational preferences and, consequently, the outcome of subsequent reactions.

Structure

3D Structure

Properties

CAS No. |

4647-43-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(1S,2S)-2,3-dihydro-1H-indene-1,2-diol |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m0/s1 |

InChI Key |

YKXXBEOXRPZVCC-IUCAKERBSA-N |

SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)O)O |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Trans 1h Indene 1,2 Diol, 2,3 Dihydro and Its Enantiomers

Diastereoselective and Enantioselective Dihydroxylation of Indene (B144670) Derivatives

The direct dihydroxylation of the double bond in indene and its derivatives represents a primary and atom-economical route to 1,2-diols. Modern strategies have focused on achieving high levels of both diastereoselectivity (favoring the trans isomer) and enantioselectivity.

Catalytic Asymmetric Dihydroxylation Methodologies

Catalytic asymmetric dihydroxylation (AD) has become a reliable method for producing chiral vicinal diols. The Sharpless asymmetric dihydroxylation, for instance, utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org The choice between the dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol. wikipedia.org This reaction typically proceeds via a [3+2] cycloaddition mechanism, forming a cyclic intermediate that is subsequently hydrolyzed to yield the diol. wikipedia.org

While osmium-based systems are highly effective, the toxicity and cost of osmium have driven the development of alternative methods. wikipedia.orgresearchgate.net Peroxide-mediated reactions offer a more environmentally benign approach. For example, systems using hydrogen peroxide as the terminal oxidant, catalyzed by various metal complexes, have been explored. organic-chemistry.org A metal-free and organic-solvent-free method for the dihydroxylation of alkenes has been developed using hydrogen peroxide and a resin-supported sulfonic acid catalyst, which involves an epoxidation step followed by hydration. organic-chemistry.org

Aerobic Dioxygenation Approaches

Nature provides inspiration for dihydroxylation reactions through the action of dioxygenase enzymes. acsgcipr.org Rieske non-heme iron oxygenases, for instance, can catalyze the cis-dihydroxylation of aromatic C=C bonds with excellent stereo- and enantioselectivities, using molecular oxygen as the oxidant. acsgcipr.orgchinesechemsoc.org While these enzymes typically produce cis-diols, they highlight the potential of aerobic oxidation. For example, Rhodococcus sp. I24 can oxygenate indene to produce cis-(1S,2R)-indandiol with an enantiomeric excess. nih.gov

Synthetic mimics of these enzymes are being developed. Nonheme iron complexes with chiral ligands have been shown to catalyze the enantioselective cis-dihydroxylation of olefins. chinesechemsoc.org Aerobic oxidation can also be achieved using other catalytic systems.

Transition Metal-Catalyzed Oxidation Routes

A variety of transition metals have been employed to catalyze the oxidation of indene. Polyoxotungstates, particularly those substituted with transition metals like iron(III) or manganese(III), have been used with hydrogen peroxide to oxidize 1H-indene. researchgate.net The product distribution, which can include the desired diol, epoxides, and ring-cleavage products, is dependent on the specific catalyst and reaction conditions. researchgate.net These catalysts are of interest due to their potential for environmentally friendly oxidations. researchgate.net The mechanism is thought to involve a radical-chain pathway. researchgate.net

Stereocontrolled Reduction of Carbonyl Precursors to Access the Diol Moiety

An alternative to the direct dihydroxylation of indene is the stereocontrolled reduction of suitable carbonyl precursors. This two-step approach involves the synthesis of an indanone or related ketone, followed by a reduction that establishes the diol stereochemistry.

Selective Reduction of Indanones and Related Ketones

The synthesis of trans-1,2-diols can be achieved through the reduction of α-hydroxy ketones or diketones. A synthetic sequence involving Shi asymmetric epoxidation of a silyl (B83357) enol ether derived from a ketone, followed by regio- and stereospecific hydride addition, can produce optically active trans-1,2-diol monosilyl ethers. nih.gov This method has shown promise for creating differentiated cyclic trans-1,2-diols. nih.gov

Diol Synthesis from Chalcone (B49325) Substrates

Chalcones, or 1,3-diaryl-2-propen-1-ones, can serve as precursors to 1,2-diols. While direct synthesis of trans-1H-Indene-1,2-diol, 2,3-dihydro- from chalcones is less commonly reported, the general principle involves the transformation of the chalcone structure into a suitable intermediate for diol formation.

Multi-Step Convergent Syntheses from Functionalized Indene Building Blocks

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments separately before combining them in the final stages. For trans-1H-Indene-1,2-diol, 2,3-dihydro-, a key functionalized building block is indene oxide. The synthesis leverages the controlled stereochemical opening of the epoxide ring to yield the desired trans-diol.

A notable chemoenzymatic process begins with indene, which undergoes bioconversion to form an enantiomerically enriched epoxide intermediate. google.com Specifically, a fungal haloperoxidase from Curvularia protuberata can be used to convert indene into predominantly trans-(2S,1S)-bromo-indanol. google.com Adjusting the pH of the reaction mixture to approximately 12 quantitatively converts this bromohydrin into (1S,2R)-indene oxide with a reported enantiomeric excess (ee) of 85%. google.com This chiral epoxide is a critical functionalized intermediate. The subsequent conversion of (1S,2R)-indene oxide to (1S,2R)-indandiol is then readily performed, yielding the final product with an enantiomeric excess of 82%. google.com This method highlights a powerful combination of biocatalysis and chemical synthesis to construct the target molecule from a simple precursor via a key functionalized intermediate. google.com

Table 1: Chemoenzymatic Synthesis of (1S,2R)-Indandiol

| Starting Material | Key Intermediate | Intermediate ee | Final Product | Final Product ee | Key Transformation Steps |

|---|---|---|---|---|---|

| Indene | (1S,2R)-Indene oxide | 85% | (1S,2R)-1,2-Indandiol | 82% | 1. Bioconversion of indene to trans-(2S,1S)-bromo-indanol using haloperoxidase. 2. pH-mediated cyclization to (1S,2R)-indene oxide. 3. Hydrolysis to (1S,2R)-indandiol. google.com |

Kinetic Resolution for Enantiomeric Purity Enhancement (e.g., Enzymatic Methods)

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. scielo.br Enzymatic methods, particularly using lipases, are highly effective for this purpose due to their high enantioselectivity, mild reaction conditions, and broad substrate specificity. nih.gov The most common approach for resolving racemic diols is through enantioselective acylation (or transesterification). scielo.br

In a typical lipase-catalyzed kinetic resolution of racemic trans-1,2-indandiol, one enantiomer would be selectively acylated at a much faster rate than the other. This results in a mixture of an enantiomerically enriched diol and an enantiomerically enriched diol-ester, which can then be separated by standard chromatographic methods. Lipases from Pseudomonas sp. (such as Amano Lipase (B570770) AK or PS) and Candida antarctica Lipase B (CALB) have demonstrated high enantioselectivity in the resolution of various cyclic secondary alcohols. mdpi.comresearchgate.netnih.gov Vinyl acetate (B1210297) is frequently employed as an efficient and irreversible acyl donor in these transformations. scielo.br

While specific resolution data for trans-1,2-indandiol is not extensively detailed, the successful resolution of analogous structures like trans-flavan-4-ols and trans-2-azidocycloalkanols provides a strong precedent. mdpi.comresearchgate.netnih.gov For these substrates, lipases have achieved excellent enantioselectivity, often yielding both the unreacted alcohol and the acylated product with high enantiomeric excess (>90% ee) at around 50% conversion. scispace.com This established methodology is directly applicable for enhancing the enantiomeric purity of trans-1H-Indene-1,2-diol, 2,3-dihydro-.

Table 2: Representative Lipase-Catalyzed Kinetic Resolutions of Analogous Cyclic Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Product (ee) | Conversion |

|---|---|---|---|---|---|

| (±)-trans-Flavan-4-ol | Amano Lipase AK (from Pseudomonas fluorescens) | Vinyl Acetate | THF | (2R,4S)-Alcohol (>99% ee) & (2S,4R)-Acetate (98% ee) | ~50% mdpi.com |

| (±)-trans-2-Azidocyclohexanol | Lipase PS (from Pseudomonas sp.) | Vinyl Acetate | Diisopropyl ether | (1R,2R)-Alcohol (91% ee) & (1S,2S)-Acetate (>99% ee) | 51% researchgate.netnih.gov |

| (±)-1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | (S)-Alcohol & (R)-Acetate | ~50% scielo.br |

Comprehensive Spectroscopic and Crystallographic Characterization of Trans 1h Indene 1,2 Diol, 2,3 Dihydro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For trans-1H-Indene-1,2-diol, 2,3-dihydro-, a full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to establish the relative stereochemistry of the diol.

The ¹H NMR spectrum of trans-1H-Indene-1,2-diol, 2,3-dihydro- is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons (H4, H5, H6, and H7) would typically appear in the downfield region (approximately 7.0-7.5 ppm) as a complex multiplet due to spin-spin coupling. The benzylic protons (H1 and H2) attached to the carbon atoms bearing the hydroxyl groups would resonate at intermediate chemical shifts, influenced by the electronegativity of the oxygen atoms. The protons of the methylene (B1212753) group (H3) would be found in the upfield region of the aliphatic portion of the spectrum. hw.ac.ukpdx.eduorganicchemistrydata.org

The ¹³C NMR spectrum would complement the ¹H NMR data, with the aromatic carbons appearing in the range of 120-145 ppm. The carbons bonded to the hydroxyl groups (C1 and C2) would be expected in the 70-80 ppm region, while the aliphatic C3 carbon would resonate at a higher field. organicchemistrydata.orgmdpi.comspectrabase.com

Crucial for confirming the trans stereochemistry are the vicinal coupling constants (³J) between H1 and H2. Based on the Karplus relationship, a large coupling constant (typically in the range of 5-10 Hz) would be expected for a dihedral angle approaching 180°, which is characteristic of a trans arrangement of the two protons. In contrast, a cis arrangement would result in a smaller coupling constant. ipb.pt

Table 1: Predicted ¹H NMR Data for trans-1H-Indene-1,2-diol, 2,3-dihydro-

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~4.8 | d | ³J(H1,H2) = ~5-8 |

| H2 | ~4.2 | ddd | ³J(H2,H1) = ~5-8, ³J(H2,H3a) = ~6, ³J(H2,H3b) = ~4 |

| H3a, H3b | ~3.0-3.3 | m | |

| H4-H7 | ~7.1-7.4 | m |

Table 2: Predicted ¹³C NMR Data for trans-1H-Indene-1,2-diol, 2,3-dihydro-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~75 |

| C2 | ~73 |

| C3 | ~35 |

| C3a | ~142 |

| C4 | ~125 |

| C5 | ~127 |

| C6 | ~124 |

| C7 | ~128 |

Two-dimensional NMR experiments are invaluable for confirming the structural and stereochemical assignments made from 1D NMR data. Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, showing correlations between H1 and H2, and between H2 and the H3 protons. longdom.org

Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful for determining stereochemistry through spatial proximity of protons. wordpress.combeilstein-journals.org In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on trans-1H-Indene-1,2-diol, 2,3-dihydro-, a strong NOE correlation would be expected between the H1 and H2 protons if they were in a cis relationship. The absence or weakness of this correlation, coupled with the observation of other expected NOEs (e.g., between adjacent aromatic and aliphatic protons), would provide compelling evidence for the trans configuration. longdom.orgwordpress.comresearchgate.net

X-Ray Crystallography for Definitive Stereochemical Assignment

While NMR provides excellent data for the structure in solution, single-crystal X-ray diffraction offers the most definitive determination of the three-dimensional structure in the solid state, including absolute and relative stereochemistry.

For an enantiomerically pure sample of trans-1H-Indene-1,2-diol, 2,3-dihydro-, X-ray crystallography can determine the absolute configuration, for example, as (1S,2S) or (1R,2R). This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal, often requiring the presence of a heavier atom or the use of specific wavelength X-rays. The analysis of the diffraction data allows for the unambiguous assignment of the spatial arrangement of the atoms, confirming the trans relationship of the hydroxyl groups. researchgate.netnih.gov

The crystal structure provides precise measurements of bond lengths, bond angles, and, critically, torsion angles. The torsion angle between the C-O bonds of the diol moiety (O-C1-C2-O) would be a key indicator of the conformation of the five-membered ring. In a trans-diol, this angle is expected to be significantly different from 0°, reflecting the staggered arrangement of the hydroxyl groups. Analysis of these angles provides insight into the conformational preferences of the molecule in the crystalline state, which are influenced by the minimization of steric strain and the optimization of intermolecular interactions. nih.govresearchgate.net

Table 3: Predicted Crystallographic and Conformational Data for (1S,2S)-1H-Indene-1,2-diol, 2,3-dihydro-

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) |

| O1-C1-C2-O2 Torsion Angle | ~60-70° |

| C1-C2 Bond Length | ~1.54 Å |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For trans-1H-Indene-1,2-diol, 2,3-dihydro-, the hydroxyl groups are expected to be primary sites for hydrogen bonding. A detailed analysis of the crystal structure would reveal the hydrogen-bonding network, identifying donor-acceptor distances and angles. It is likely that the molecules form chains or more complex networks through O-H···O hydrogen bonds. researchgate.netresearchgate.netnih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation of trans-1H-Indene-1,2-diol, 2,3-dihydro-. It provides crucial information regarding the compound's molecular weight, elemental composition, and the connectivity of its atoms through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula. For trans-1H-Indene-1,2-diol, 2,3-dihydro-, analysis using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer would yield a high-accuracy mass measurement. The expected molecular formula is C₉H₁₀O₂, which corresponds to a theoretical monoisotopic mass of 150.0681 u. HRMS analysis confirms this elemental composition by providing an experimental mass that is extremely close to the theoretical value, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile derivatives of the diol or for its direct analysis if it is sufficiently thermally stable. In a typical GC-MS experiment using electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides significant structural information. The molecular ion peak (M⁺) at m/z 150 is often observed. Key fragmentation pathways arise from the loss of water (H₂O), hydroxyl radicals (•OH), and cleavage of the dihydrodiol ring structure. Common fragments include the loss of a water molecule to yield a peak at m/z 132, and the subsequent loss of a hydrogen atom to give a fragment at m/z 131. Another significant fragmentation involves the loss of a formyl group (CHO) or related fragments, leading to characteristic ions in the lower mass range.

The detailed fragmentation data obtained from mass spectrometry is summarized in the table below.

Table 1: Mass Spectrometry Fragmentation Data for trans-1H-Indene-1,2-diol, 2,3-dihydro- (EI-MS)

| m/z (Relative Intensity %) | Proposed Fragment Ion | Formula of Lost Neutral(s) |

| 150 | [M]⁺ | - |

| 132 | [M - H₂O]⁺ | H₂O |

| 131 | [M - H₂O - H]⁺ | H₂O, H |

| 117 | [M - H₂O - CH₃]⁺ or [M - CHO - H₂]⁺ | H₂O, CH₃ or CHO, H₂ |

| 104 | [C₈H₈]⁺ | C₂H₂O |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₃O₂ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of trans-1H-Indene-1,2-diol, 2,3-dihydro- displays characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) groups, the aromatic ring, and the aliphatic C-H bonds.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak indicates intermolecular hydrogen bonding between the diol molecules in the solid or liquid state. The C-O stretching vibrations of the secondary alcohol groups give rise to strong absorptions typically found in the 1050-1150 cm⁻¹ region.

The presence of the aromatic benzene (B151609) ring is confirmed by several signals. The aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring are observed as a series of absorptions in the 1450-1600 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations for the ortho-disubstituted benzene ring can be found in the 740-780 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methylene (-CH₂) and methine (-CH) groups of the five-membered ring are observed as medium to strong bands just below 3000 cm⁻¹.

The specific vibrational frequencies and their assignments are detailed in the table below.

Table 2: Characteristic Infrared (IR) Absorption Bands for trans-1H-Indene-1,2-diol, 2,3-dihydro-

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3550-3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |

| 3100-3010 | Medium, Sharp | C-H (Aromatic) | Stretching |

| 2960-2850 | Medium | C-H (Aliphatic) | Stretching |

| 1600-1450 | Medium to Weak | C=C (Aromatic) | Ring Stretching |

| 1470-1430 | Medium | C-H (Aliphatic) | Bending |

| 1100-1050 | Strong | C-O (Secondary Alcohol) | Stretching |

| 780-740 | Strong | C-H (Aromatic) | Out-of-Plane Bending |

Mechanistic Insights into Reactions Involving Trans 1h Indene 1,2 Diol, 2,3 Dihydro

Reaction Mechanisms of Diol Formation and Stereochemical Outcomes

The synthesis of diols from an alkene such as indene (B144670) can proceed through two primary stereochemical pathways: syn-dihydroxylation, which yields the cis-diol, and anti-dihydroxylation, which results in the trans-diol. The formation of trans-1H-Indene-1,2-diol, 2,3-dihydro- is achieved through the anti-dihydroxylation pathway. libretexts.org

This transformation is typically a two-step process:

Epoxidation: The first step involves the conversion of indene into its corresponding epoxide, indene oxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene double bond in a single step, forming the three-membered epoxide ring. youtube.com

Acid-Catalyzed Ring-Opening: The second step is the hydrolysis of the epoxide ring under acidic conditions (e.g., aqueous acid, H₃O⁺). youtube.com The epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward nucleophilic attack. A water molecule then acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide. Crucially, this attack occurs via an Sₙ2-like mechanism from the face opposite to the C-O bond (backside attack). libretexts.orgyoutube.com This inversion of configuration at the site of attack leads to the two hydroxyl groups being on opposite faces of the ring, resulting in the trans configuration of the final diol product.

In contrast, the cis-isomer, cis-1H-Indene-1,2-diol, 2,3-dihydro-, is formed through syn-dihydroxylation. This is typically accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgwikipedia.org These reagents add to the alkene in a concerted fashion, forming a cyclic intermediate (a cyclic osmate or manganate (B1198562) ester, respectively). youtube.comyoutube.com Subsequent hydrolysis or reduction of this intermediate cleaves the metal-oxygen bonds, yielding a cis-diol because both oxygen atoms were delivered to the same face of the alkene simultaneously. youtube.comkhanacademy.org

Enzymatic pathways also exist for indene dihydroxylation. For instance, toluene (B28343) dioxygenase can convert indene to the corresponding cis-diol. thieme-connect.de This cis-diol can, in some biological systems, be further converted into other products, including chiral trans-diols, through the action of other enzymes like cis-diol dehydrogenases and alcohol dehydrogenases. thieme-connect.de

Table 1: Comparison of Dihydroxylation Pathways for Indene

| Feature | Anti-Dihydroxylation (Yields trans-Diol) | Syn-Dihydroxylation (Yields cis-Diol) |

|---|

| Typical Reagents | 1. Peroxy acid (e.g., m-CPBA) 2. H₃O⁺ | 1. OsO₄, NMO or NaHSO₃ 2. Cold, dilute KMnO₄, NaOH | | Key Intermediate | Epoxide (Indene oxide) | Cyclic ester (osmate or manganate) | | Mechanism | Two-step: Epoxidation followed by Sₙ2 ring-opening. | Concerted [3+2] cycloaddition. | | Stereochemistry | Anti-addition of two hydroxyl groups. | Syn-addition of two hydroxyl groups. | | Product | trans-1H-Indene-1,2-diol, 2,3-dihydro- | cis-1H-Indene-1,2-diol, 2,3-dihydro- |

Transition State Analysis and Origin of Selectivity in Diol Synthesis

The high stereoselectivity observed in the synthesis of trans- and cis-diols from indene is a direct consequence of the distinct transition states involved in each reaction pathway.

Origin of trans-Selectivity (Anti-Dihydroxylation): The origin of selectivity for the trans-diol lies in the mechanism of the acid-catalyzed epoxide ring-opening. The transition state for this step involves the backside attack of the water nucleophile on a carbon of the protonated three-membered epoxide ring. youtube.com This Sₙ2-like attack is sterically mandated; the nucleophile must approach from the side opposite the bulky C-O bond that is breaking. A frontside attack is highly disfavored due to both steric hindrance and electronic repulsion. This geometric constraint ensures that the incoming hydroxyl group adds to the opposite face of the ring relative to the existing hydroxyl group (which originated from the epoxide oxygen), leading exclusively to the trans product.

Origin of cis-Selectivity (Syn-Dihydroxylation): In the syn-dihydroxylation with osmium tetroxide, the selectivity arises from a concerted cycloaddition. The transition state involves the OsO₄ molecule approaching one face of the indene double bond. wikipedia.org Two of the osmium-oxygen bonds form simultaneously with the two new carbon-oxygen bonds, creating a five-membered cyclic osmate ester intermediate. youtube.comkhanacademy.org Because both oxygen atoms are delivered from the same molecule of the reagent and from the same side of the alkene plane, the resulting diol must have a cis configuration. The concerted nature of this transition state locks in the syn stereochemistry.

Computational Modeling of Reaction Pathways and Stereoselectivity

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including those for the dihydroxylation of indene. Methods such as Density Functional Theory (DFT) and other ab initio calculations are used to model reaction pathways and rationalize observed stereoselectivity. nih.govresearchgate.net

Computational studies can map the potential energy surface for a reaction, identifying the lowest energy structures for reactants, intermediates, transition states, and products. researchgate.net A transition state is located as a first-order saddle point on this surface, and its structure can be confirmed by vibrational frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For the formation of trans-1H-Indene-1,2-diol, 2,3-dihydro-, computational models can:

Analyze the Epoxidation Step: Model the concerted transition state of oxygen transfer from a peroxy acid to the indene double bond.

Elucidate the Ring-Opening: Compare the activation energies for the backside versus a hypothetical frontside attack of water on the protonated indene oxide. These calculations would quantitatively confirm that the energy barrier for the backside attack is significantly lower, thus explaining the high selectivity for the trans product. The geometry of the calculated Sₙ2 transition state would clearly show the collinear arrangement of the incoming nucleophile, the carbon atom, and the leaving group.

Similarly, for syn-dihydroxylation, computational modeling can characterize the [3+2] cycloaddition transition state between indene and OsO₄. By calculating the activation energies for the approach of the oxidant to either face of the indene molecule, these models can predict facial selectivity, which is particularly important for substituted or chiral alkenes. Computational studies have proven invaluable for rationalizing the diastereoselectivity in complex reactions, including enzymatic hydroxylations that produce specific stereoisomers. nih.govnih.gov

Table 2: Application of Computational Modeling in Indene Dihydroxylation

| Computational Method | Information Gained | Relevance to Stereoselectivity |

|---|---|---|

| Geometry Optimization | Determines the lowest energy 3D structures of reactants, intermediates (e.g., indene oxide), transition states, and products. researchgate.net | Provides precise bond lengths and angles of key structures, revealing steric interactions. |

| Transition State Search | Locates the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. researchgate.net | Characterizes the geometry of the transition state (e.g., Sₙ2 for anti-addition, [3+2] for syn-addition). |

| Frequency Calculation | Confirms a located structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). researchgate.net | Verifies that the calculated transition state structure correctly connects reactants and products. |

| Energy Calculation | Determines the relative energies of all species, including the activation energy (Eₐ) of the reaction. researchgate.net | Allows for quantitative comparison of different stereochemical pathways. The pathway with the lower activation energy is kinetically favored, explaining the observed product selectivity. |

| Reaction Path Following | Maps the entire reaction coordinate from reactants to products through the transition state. researchgate.net | Visualizes the atomic motions during the reaction, confirming the proposed mechanistic steps. |

Chemical Transformations and Derivatization of Trans 1h Indene 1,2 Diol, 2,3 Dihydro

Reactions at the Diol Functionality

The two hydroxyl groups on the cyclopentane (B165970) ring are the primary sites for chemical modification, enabling a range of transformations from oxidation and cleavage to the formation of cyclic derivatives.

The oxidation of trans-1,2-indandiol can be controlled to achieve either selective oxidation of one hydroxyl group or cleavage of the carbon-carbon bond between them.

Selective Oxidation to Hydroxy-Ketones: Microbial and enzymatic systems have proven highly effective in the stereoselective oxidation of racemic trans-1,2-indandiol. Strains of microorganisms such as Arthrobacter sp. and Pseudomonas aeruginosa can selectively oxidize one enantiomer, yielding optically active 2-hydroxy-1-indanone. For instance, the metabolism of indan (B1671822) in male Fischer 344 rats produces several oxidized metabolites, including trans-1,2-indandiol and 2-hydroxy-1-indanone. ebi.ac.uktandfonline.com This biotransformation highlights a pathway to chiral hydroxy-indanones, which are valuable intermediates in pharmaceutical synthesis. ebi.ac.uk

Oxidative Cleavage to Aldehydes: Classic chemical methods can be employed to cleave the vicinal diol. Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C1-C2 bond of 1,2-diols, which would theoretically yield a dialdehyde (B1249045) intermediate. This reaction breaks open the five-membered ring, leading to a highly functionalized aromatic derivative. The use of other oxidants like osmium tetroxide (in catalytic amounts with a co-oxidant), potassium permanganate (B83412) (KMnO₄), or ruthenium tetroxide (RuO₄) can also be applied, with the reaction outcome depending heavily on the specific conditions. googleapis.com

| Reaction Type | Reagent(s) | Primary Product(s) | Reference(s) |

| Enzymatic Oxidation | Arthrobacter sp., Pseudomonas aeruginosa | Optically active 2-hydroxy-1-indanone | |

| Mammalian Metabolism | In vivo (Fischer 344 rats) | 2-hydroxy-1-indanone, cis/trans-1,2-indandiol | ebi.ac.uktandfonline.com |

| Oxidative Cleavage | Sodium Periodate (NaIO₄) | Dicarbonyl compound (from ring cleavage) | googleapis.com |

The two hydroxyl groups of trans-1,2-indandiol are well-positioned to undergo cyclization and condensation reactions, particularly with bifunctional reagents like aldehydes and ketones. Such reactions are fundamental in creating protected diol derivatives or in building more complex heterocyclic systems fused to the indane core.

A primary example is the reaction with a ketone (e.g., acetone) or an aldehyde (e.g., benzaldehyde) under acidic catalysis to form a cyclic ketal (acetonide) or acetal (B89532), respectively. This reaction is often used as a protecting strategy (see 5.1.3) but is also a key condensation transformation. The stereochemistry of the trans-diol dictates the geometry of the newly formed five-membered dioxolane ring. Studies on the gas-phase reactions of cis- and trans-1,2-indandiol with ammonia (B1221849) have also been explored to understand their intrinsic cyclization tendencies and ion-molecule interactions. electronicsandbooks.com

| Reactant | Reagent(s) | Product Type | Notes |

| trans-1,2-indandiol | Acetone (B3395972), H⁺ catalyst | Cyclic Ketal (Acetonide) | Forms a 2,2-dimethyl-1,3-dioxolane (B146691) ring fused to the indane scaffold. |

| trans-1,2-indandiol | Benzaldehyde (B42025), H⁺ catalyst | Cyclic Acetal | Forms a 2-phenyl-1,3-dioxolane (B1584986) ring fused to the indane scaffold. |

| trans-1,2-indandiol | Phosgene or equivalent | Cyclic Carbonate | Forms a five-membered carbonate ester ring. |

To perform selective chemistry on other parts of the molecule, such as the aromatic ring, the diol functionality often needs to be temporarily protected. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.

Common Protection Strategies:

Acetals and Ketals: As mentioned in 5.1.2, reaction with acetone or benzaldehyde provides a robust acetonide or benzylidene acetal protecting group, respectively. These are stable to most non-acidic reagents. Deprotection is readily achieved by treatment with aqueous acid.

Acyl Groups (Esters): The hydroxyl groups can be acylated to form esters, such as acetates or benzoates. Chemoenzymatic synthesis using lipase (B570770) B from Candida antarctica has been used for the selective acetylation of related aminoindanol (B8576300) derivatives. A patent describes the use of an acetoxy protecting group, which can be removed with potassium carbonate in methanol. googleapis.com

Silyl (B83357) Ethers: Reaction with silyl halides like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) yields silyl ethers. These groups offer varying levels of stability, and their removal is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). googleapis.com

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference(s) |

| Acetoxy (Acyl) | Acetic anhydride, DMAP | Potassium carbonate (K₂CO₃) in Methanol | googleapis.com |

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | googleapis.com |

| Acetonide (Ketal) | Acetone, Acid catalyst (e.g., H₂SO₄) | Aqueous Acid (e.g., HCl) | General Knowledge |

Transformations of the Indene (B144670) Scaffold

While reactions at the diol are common, the indene ring system itself can also be modified. This includes functionalization of the aromatic ring or transformations that lead to more complex polycyclic structures.

The benzene (B151609) ring of the indane system can undergo electrophilic aromatic substitution (EAS). byjus.com In the case of trans-1,2-indandiol or its protected derivatives, the five-membered ring acts as an alkyl substituent, which is generally an ortho-, para-directing group. libretexts.org However, the electron-withdrawing inductive effect of the hydroxyl or protected hydroxyl groups can deactivate the ring, making substitution reactions less facile compared to unsubstituted indane. youtube.com

Metabolism studies of indan show that oxidation on the aromatic ring to form 5-indanol (B105451) occurs, but at a much lower rate than oxidation on the cyclopentyl ring, underscoring the lower reactivity of the aromatic portion in this system. tandfonline.com Despite the deactivation, standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions can be forced under appropriate conditions, typically leading to substitution at the C4 and C7 positions.

| Reaction | Typical Reagents | Expected Major Products | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 7-Nitro derivatives | byjus.comlibretexts.org |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 7-Bromo derivatives | byjus.com |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 4-Acyl and 7-Acyl derivatives | byjus.comyoutube.com |

The trans-1,2-indandiol framework serves as a starting point for constructing more intricate molecular architectures, including spirocyclic and fused-ring systems. These transformations often require multi-step sequences where the diol is first converted into a different functional group.

For example, oxidation of the diol to a diketone could be followed by an intramolecular aldol (B89426) condensation or a related cyclization to form a new fused ring. Alternatively, the diol could be converted into a dihalide or a dimesylate, which could then undergo reaction with a C-nucleophile (like malonic ester) to form a spirocyclic compound. While direct examples starting from trans-1,2-indandiol are specific to advanced synthetic routes, the principles are well-established in organic chemistry. Research into the synthesis of complex alkaloids and diazacyclopenta[j,k]fluorenes demonstrates methods for creating fused systems on an indole (B1671886) core, and similar strategies could be envisioned for the indane scaffold. rsc.org

Preparation of Chiral Intermediates and Advanced Synthetic Precursors from trans-1H-Indene-1,2-diol, 2,3-dihydro-

trans-1H-Indene-1,2-diol, 2,3-dihydro- serves as a versatile starting material for the synthesis of a variety of valuable chiral intermediates and advanced synthetic precursors. Its rigid, bicyclic framework and the stereochemical information embedded in the trans-diol arrangement make it an attractive scaffold for asymmetric synthesis. Through various chemical transformations, this diol can be converted into key building blocks for pharmaceuticals, chiral ligands for asymmetric catalysis, and chiral auxiliaries to control stereoselectivity in chemical reactions.

A primary application of trans-1H-Indene-1,2-diol, 2,3-dihydro- is in the synthesis of enantiomerically pure cis- and trans-1-amino-2-indanols. These amino alcohols are crucial intermediates in the production of several important drugs, most notably the HIV protease inhibitor Indinavir. rsc.orgnih.govnih.gov The synthesis of these chiral aminoindanols often involves enzymatic and chemoenzymatic methods to achieve high enantiomeric and diastereomeric purity.

For instance, the synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol has been accomplished through a sequence of enantioselective enzymatic reactions. nih.gov This process can utilize a lipase-catalyzed enantioselective hydrolysis followed by a transaminase-mediated amination to yield the desired chiral aminoindanol. nih.gov

The conversion of the diol to aminoindanol can also proceed through chemical means. One strategy involves the reaction of cis-indandiol with α-acetoxyisobutyryl chloride to form a trans-chloroacetate, which is then converted to a cis-azido acetate (B1210297) upon treatment with lithium azide (B81097). nih.gov Subsequent reduction of the azide and removal of the acetate group furnishes the desired cis-aminoindanol. nih.gov

Beyond their role as pharmaceutical intermediates, derivatives of trans-1H-Indene-1,2-diol, 2,3-dihydro- are employed as chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, which are derived from the corresponding aminoindanols, have been shown to be effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions, yielding cycloadducts with high diastereoselectivity. nih.gov Similarly, an indene-based thiazolidinethione, prepared from trans-1-amino-2-indanol, has been utilized as a chiral auxiliary in aldol reactions. researchgate.net

The diol functionality of trans-1H-Indene-1,2-diol, 2,3-dihydro- also allows for its conversion into other useful chiral building blocks. For example, it can be transformed into chiral phosphine (B1218219) ligands, which are essential for various transition-metal-catalyzed asymmetric reactions such as hydrogenation. While direct synthesis from the diol is less commonly reported, the chiral backbone of indane is a feature in several effective phosphine ligands.

The following tables summarize some of the key transformations of trans-1H-Indene-1,2-diol, 2,3-dihydro- and its derivatives into chiral intermediates and precursors.

Table 1: Enzymatic and Chemoenzymatic Synthesis of Chiral Aminoindanols

| Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| 2-Acetoxyindanone | Lipase-catalyzed hydrolysis | (R)-2-Hydroxyindanone | - | - | nih.gov |

| (R)-2-Hydroxyindanone | ω-Transaminase, (S)-1-Aminoindan | trans-(1R,2R)-1-Amino-2-indanol | - | >98% de | nih.gov |

| (2R)-1-Amino-2-indanol | ω-Transaminase, Pyruvate | cis-(1S,2R)-1-Amino-2-indanol | 38.5 | 96% de | nih.gov |

| Racemic trans-1-Azido-2-indanol | Lipase PS 30, Isopropenyl acetate | (1S,2S)-1-Azido-2-indanol | 46 | >96% ee | researchgate.net |

Table 2: Derivatization for Chiral Auxiliaries and Intermediates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Application | Reference |

| (1R,2S)-1-Amino-2-indanol | Arylsulfonyl chloride, Triethylamine | cis-1-Arylsulfonamido-2-indanol | 90-93 | Chiral auxiliary for Diels-Alder reactions | nih.gov |

| trans-1-Amino-2-indanol | - | Indene-based thiazolidinethione | - | Chiral auxiliary for aldol reactions | researchgate.net |

| cis-Indandiol | α-Acetoxyisobutyryl chloride, then LiN₃ | cis-Azido acetate | - | Precursor to cis-aminoindanol | nih.gov |

Theoretical and Computational Studies on Trans 1h Indene 1,2 Diol, 2,3 Dihydro

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the equilibrium geometries and electronic characteristics of molecules. For derivatives of 2,3-dihydro-1H-indene, DFT calculations, often employing basis sets like 6-311G, are utilized to analyze optimized molecular structures. researchgate.net Such studies reveal that the five-membered ring of the indan (B1671822) skeleton is typically non-planar. researchgate.net

Table 1: Representative DFT-Calculated Properties for an Indan Derivative Skeleton

| Property | Representative Value | Significance |

| Optimized Geometry | ||

| C=C (aromatic) bond length | ~1.39 Å | Standard aromatic character |

| C-C (aliphatic) bond length | ~1.54 Å | Typical single bond character |

| C-O bond length | ~1.43 Å | Standard alcohol C-O bond |

| Ring Puckering Angle | Varies | Defines the non-planar conformation of the cyclopentane (B165970) ring |

| Electronic Properties | ||

| Dipole Moment | ~3.12 Debye researchgate.net | Indicates significant polarity, leading to strong intermolecular interactions. researchgate.net |

| HOMO-LUMO Energy Gap | Varies | A smaller gap suggests higher reactivity. researchgate.net |

Note: The values are representative examples based on studies of similar indan structures and are for illustrative purposes.

The conformational flexibility of trans-1H-Indene-1,2-diol, 2,3-dihydro- is primarily associated with the puckering of the five-membered ring and the orientation of the two hydroxyl groups. The conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry, can be explored using computational methods. chemrxiv.orgresearchgate.net This landscape reveals the different stable and metastable conformations (local minima) and the energy barriers between them. researchgate.net

For this diol, the key stereochemical question is the relative stability of different conformers, particularly the pseudo-axial and pseudo-equatorial orientations of the hydroxyl groups on the puckered ring. DFT calculations can determine the relative energies of these stereoisomers. Studies on other cyclic systems, such as fulleropyrrolidine derivatives, have shown that DFT can effectively predict which isomer, cis or trans, is more stable. plos.org In the case of trans-1H-Indene-1,2-diol, 2,3-dihydro-, the most stable conformation would be the one that minimizes steric hindrance and maximizes stabilizing interactions, such as intramolecular hydrogen bonding, if present. The relative energies of the different conformers dictate their population at thermal equilibrium.

Computational methods are widely used to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. plos.orgnih.gov DFT calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure validation. plos.org The accuracy of modern prediction methods for ¹H chemical shifts can reach a mean absolute error of approximately 0.2 ppm. nih.gov

For trans-1H-Indene-1,2-diol, 2,3-dihydro-, calculations would predict distinct chemical shifts for the aromatic and aliphatic protons. The protons on the five-membered ring (at positions 1, 2, and 3) are of particular interest. Detailed NMR analyses of related indene (B144670) dimers show that protons in similar chemical environments can have complex splitting patterns, which can be rationalized and predicted computationally. researchgate.netpsu.edu DFT studies on other cis and trans isomers have demonstrated that the calculated ¹H chemical shifts can show significant differences between the two forms, aiding in their experimental differentiation. plos.org

Table 2: Illustrative Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts

| Proton Position | Typical Experimental Shift (ppm) in CDCl₃ | Hypothetical DFT-Calculated Shift (ppm) |

| H1/H2 (on C-OH) | 4.5 - 5.5 | 4.8 |

| H3 (methylene) | 2.9 - 3.1 researchgate.net | 3.0 |

| Aromatic Protons | 7.1 - 7.4 psu.edu | 7.2 |

Note: These are hypothetical values for trans-1H-Indene-1,2-diol, 2,3-dihydro-, based on data for analogous structures. The exact values depend on the specific computational method and experimental conditions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov These simulations can be performed on time scales ranging from nanoseconds to microseconds. nih.gov

For trans-1H-Indene-1,2-diol, 2,3-dihydro-, MD simulations can provide a detailed picture of its conformational dynamics, such as the puckering motion of the five-membered ring. amanote.com By simulating the molecule in a solvent like water, it is possible to analyze the crucial intermolecular interactions that govern its behavior in solution. nih.gov This includes the formation and lifetime of hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules. nih.gov The analysis of such interactions is critical for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical environment. Studies of similar compounds have identified key intermolecular forces like O—H⋯O, C—H⋯O, and C—H⋯π interactions that define the solid-state packing and solution behavior. researchgate.net

Quantum Chemical Analysis of Reactivity, Selectivity, and Reaction Energetics

Quantum chemical methods, particularly DFT, are invaluable for understanding chemical reactivity and the origin of selectivity in chemical reactions. nih.govrsc.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can predict reaction pathways and their energetic barriers. nih.gov

In the context of trans-1H-Indene-1,2-diol, 2,3-dihydro-, these calculations can explain why its synthesis might favor the trans isomer over the cis isomer. For example, in the dihydroxylation of indene, the reaction could proceed through different transition states leading to either the cis or trans product. DFT calculations can determine the activation energies for both pathways. The pathway with the lower activation energy will be kinetically favored, and the calculated product ratios often show good agreement with experimental outcomes. rsc.org This type of analysis has been successfully applied to understand the stereoselectivity of complex reactions like the Diels-Alder reaction. nih.govrsc.org

Furthermore, analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. researchgate.net The energy and shape of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile, guiding the prediction of its behavior in various chemical reactions. researchgate.net Efforts in metabolic engineering have also utilized such understanding to modify bioconversion pathways to improve the yield and selectivity for trans-indandiol by eliminating competing reactions. researchgate.net

Applications of Trans 1h Indene 1,2 Diol, 2,3 Dihydro in Stereoselective Synthesis

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

The conformational rigidity of cis-1-amino-2-indanol, a direct result of the fused five-membered ring to the aromatic system, makes it a superior chiral scaffold compared to more flexible analogues. nih.gov This structural feature is paramount in asymmetric catalysis, where it is extensively used both as a detachable chiral auxiliary and as a permanent component of chiral ligands that coordinate with metal catalysts.

Its most prominent role in ligand design is as the foundational backbone for the highly successful C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. mdpi.comresearchgate.net These ligands, when complexed with various metals, form powerful chiral Lewis acid catalysts that have proven effective in a vast array of asymmetric transformations, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. nih.govsigmaaldrich.com For instance, copper(II) complexes of BOX ligands derived from cis-1-amino-2-indanol have been successfully employed as catalysts in enantioselective Diels-Alder reactions. nih.gov

Furthermore, oxazaborolidine catalysts derived from cis-1-amino-2-indanol have demonstrated remarkable efficiency in the enantioselective reduction of prochiral ketones, often surpassing the performance of catalysts derived from other 1,2-amino alcohols. mdpi.comresearchgate.net The predictable stereochemical outcomes and high levels of induction are attributed to the well-defined chiral pocket created by the indanol-based ligand around the metal center.

Application in Asymmetric Alkylation and Other Chiral Inductions

As a chiral auxiliary, derivatives of cis-1-amino-2-indanol are instrumental in directing the stereochemical course of reactions, particularly in the formation of new carbon-carbon bonds. One of the most significant applications is in the diastereoselective alkylation of enolates. mdpi.comresearchgate.net By temporarily attaching the indanol moiety to a carboxylic acid derivative to form a chiral amide or oxazolidinone, the bulky and rigid structure of the auxiliary effectively shields one face of the resulting enolate. This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, leading to the preferential formation of one diastereomer.

While specific data tables for a wide range of alkylation reactions are dispersed throughout the literature, research has consistently shown high diastereoselectivities for this method. The chiral auxiliary is subsequently cleaved under hydrolytic conditions to reveal the enantiomerically enriched carboxylic acid and recover the indanol auxiliary.

Beyond alkylation, these auxiliaries are employed in a variety of other chiral inductions. For example, N-acyl oxazolidinone derivatives of cis-1-amino-2-indanol have been utilized in asymmetric Diels-Alder reactions, demonstrating excellent control over the stereochemical outcome of the cycloaddition. nih.gov Similarly, they have been applied in asymmetric aldol reactions and electrophilic aminations, consistently affording products with high diastereoselectivity. nih.gov

The following table summarizes the performance of cis-1-amino-2-indanol-derived catalysts in various asymmetric reductions, showcasing the high yields and enantioselectivities achieved.

| Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | cis-1-amino-2-indanol / BH₃·SMe₂ | >89 | 87 |

| α-Tetralone | cis-1-amino-2-indanol / BH₃·SMe₂ | >89 | >98 |

| 1-Indanone | cis-1-amino-2-indanol / BH₃·SMe₂ | >89 | 93 |

| tert-Butyl methyl ketone | cis-1-amino-2-indanol / BH₃·SMe₂ | >89 | 85 |

Data compiled from studies on oxazaborolidine-catalyzed reductions. nih.gov

Building Block for Complex Organic Synthesis

The enantiopure nature and dense functionality of cis-1-amino-2-indanol make it a highly sought-after building block for the total synthesis of complex, biologically active molecules. Its most celebrated application is as a key intermediate in the synthesis of Indinavir (Crixivan®), a potent inhibitor of the HIV protease enzyme. nih.govmdpi.comresearchgate.net The specific stereochemistry of the amino alcohol is crucial for the therapeutic efficacy of the drug. The development of efficient, large-scale syntheses of enantiomerically pure cis-1-amino-2-indanol was a significant achievement, driven by the demand for Indinavir.

Beyond its role in the synthesis of Indinavir, the rigid scaffold of cis-1-amino-2-indanol has been incorporated into other pharmacologically relevant molecules. For instance, it has been used in the design of inhibitors for other aspartic proteases and as a structural motif in potential antimalarial compounds. researchgate.net Its utility extends to the synthesis of complex natural products where the introduction of a stereochemically defined amino alcohol is required.

Precursor in the Development of New Synthetic Methodologies and Chemical Reactions

The importance of cis-1-amino-2-indanol has spurred significant research into novel and efficient methods for its own synthesis. These efforts have, in turn, led to the development of new synthetic methodologies with broader applications. For example, practical and scalable syntheses have been developed utilizing strategies such as the Ritter reaction on enantiopure indene (B144670) oxide, which is obtained through Jacobsen's asymmetric epoxidation. nih.govmdpi.comnih.gov Other innovative approaches include intramolecular amide cyclizations and enzymatic resolutions. mdpi.comnih.gov

More recently, derivatives of cis-1-amino-2-indanol have been employed as precursors for the development of novel organocatalysts. Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. princeton.edu Prolinamide organocatalysts derived from cis-1-amino-2-indanol have been shown to be effective in promoting asymmetric Michael additions, demonstrating that the rigid indanol backbone can impart high levels of stereocontrol in these systems.

Furthermore, researchers have utilized derivatives of cis-1-amino-2-indanol to pioneer new types of chemical reactions. A notable example is the development of a highly stereoselective asymmetric 6π-azaelectrocyclization, where a chiral amine derived from 7-alkyl-cis-1-amino-2-indanol was found to be highly effective. This methodology was successfully applied to the formal synthesis of the optically active alkaloid 20-epiuleine.

The continuous exploration of the reactivity of cis-1-amino-2-indanol and its derivatives promises to further expand the toolkit of synthetic organic chemists, enabling the construction of increasingly complex and functionally diverse molecules.

Q & A

Basic: What are the synthesis and characterization protocols for trans-1H-Indene-1,2-diol?

Methodological Answer:

- Synthesis : Use diastereoselective reduction of 1,2-indenedione with chiral catalysts (e.g., ruthenium complexes) under inert conditions. Purify via silica gel chromatography (eluent: ethyl acetate/hexane) .

- Characterization : Confirm molecular weight (150.17 g/mol) using high-resolution mass spectrometry (HRMS) . Validate stereochemistry via -NMR (e.g., coupling constants for trans-diol: ) and compare melting point (158°C) with literature .

Basic: How is genotoxicity assessed for this compound?

Methodological Answer:

- In vitro assays : Conduct Ames test (bacterial reverse mutation) and micronucleus assay in human lymphocytes. EFSA recommends testing for DNA reactivity using OECD 487 (in vitro micronucleus) .

- In vivo follow-up : Perform rodent micronucleus or comet assays. Note that benzene-1,2-diol (structurally analogous) showed genotoxicity at exposures exceeding the TTC threshold (0.0025 µg/kg/day for DNA mutagens) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.